DDR1-IN-1: A Technical Guide to its Mechanism of Action
DDR1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This guide details its binding kinetics, cellular effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in oncology, fibrosis, and other fields where DDR1 signaling is a therapeutic target.
Core Mechanism of Action
DDR1-IN-1 is a type II kinase inhibitor that selectively targets the DDR1 receptor tyrosine kinase.[1] Its mechanism is characterized by its binding to the inactive "DFG-out" conformation of the kinase domain, where the conserved Asp-Phe-Gly motif is flipped.[1][2][3] This binding mode locks the kinase in a non-functional state, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins.[1] The co-crystal structure of DDR1-IN-1 with the DDR1 kinase domain reveals that the inhibitor occupies the ATP-binding pocket and an adjacent allosteric site.[1][4] Specifically, the indolin-2-one head group of DDR1-IN-1 forms a hydrogen bond with the hinge residue Met704.[4] This mode of inhibition effectively blocks the downstream signaling cascades initiated by DDR1 activation.
Quantitative Analysis of Inhibition
The inhibitory potency of DDR1-IN-1 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for DDR1-IN-1 and, for comparison, its activity against the closely related DDR2.
| Parameter | Target | Value | Assay Type | Cell Line/System | Reference |
| IC50 | DDR1 | 105 nM | Lanthascreen enzymatic kinase assay | Human DDR1 kinase domain expressed in Sf9 cells | [2][5][6][7] |
| IC50 | DDR2 | 413 nM | Lanthascreen enzymatic kinase assay | Not specified | [2][6][7] |
| EC50 | DDR1 | 86 nM | Collagen-induced DDR1 autophosphorylation | U2OS cells | [2][5][6][7] |
| EC50 | DDR1 (basal) | 9 nM | Basal DDR1 autophosphorylation | U2OS cells | [2][6] |
Cellular Effects and Signaling Pathways
DDR1-IN-1 effectively inhibits both basal and collagen-induced autophosphorylation of DDR1 in cellular contexts.[2][5][6] Upon binding to its ligand, typically fibrillar collagens, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[8][9] These pathways are implicated in a variety of cellular processes including proliferation, migration, and invasion.[2][6][8]
DDR1 activation is known to stimulate several key signaling pathways, including:
-
PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival and proliferation.[8]
-
MAPK pathway (MAPK1/3, MAPK14, MAPK8/9): This pathway regulates a wide range of cellular processes including gene expression, differentiation, and apoptosis.[8]
-
NF-κB pathway: This pathway is involved in inflammatory responses and cell survival.[8][9]
-
Src Kinase Pathway: Activation of Src is involved in cell migration.[9]
-
Notch1 Signaling: DDR1 can interact with and activate Notch1, promoting cell survival.[9]
By inhibiting DDR1 autophosphorylation, DDR1-IN-1 effectively blocks the initiation of these downstream signals. Interestingly, studies have shown that combining DDR1-IN-1 with inhibitors of the PI3K/mTOR pathway, such as GSK2126458, can potentiate its antiproliferative effects in cancer cell lines.[2][6] This suggests a potential for combination therapies that target parallel or compensatory signaling pathways.
Visualizing the Mechanism of Action
The following diagrams illustrate the DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.
Caption: DDR1 signaling pathway and its inhibition by DDR1-IN-1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of DDR1-IN-1.
Lanthascreen™ Kinase Assay (Biochemical IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to block 50% of kinase activity in a cell-free system.
Materials:
-
Recombinant human DDR1 kinase domain (e.g., expressed in Sf9 cells)
-
Lanthascreen™ Eu-anti-tag antibody
-
GFP-tagged substrate
-
ATP
-
DDR1-IN-1 at various concentrations
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of DDR1-IN-1 in DMSO and then dilute in the assay buffer.
-
Add the DDR1 kinase and the GFP-substrate to the wells of the 384-well plate.
-
Add the diluted DDR1-IN-1 or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the Lanthascreen™ Eu-anti-tag antibody and EDTA.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the emission signals at 520 nm (GFP) and 615 nm (Europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular DDR1 Autophosphorylation Assay (EC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of DDR1 within a cellular context.
Materials:
-
U2OS cells engineered to overexpress DDR1 (e.g., under a doxycycline-inducible promoter)
-
Doxycycline
-
Rat tail collagen I
-
DDR1-IN-1 at various concentrations
-
Cell lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin)[5]
-
Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and appropriate secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed U2OS-DDR1 cells in culture plates and allow them to adhere.
-
Induce DDR1 expression by treating the cells with doxycycline for 48 hours.[5]
-
Pre-treat the cells with various concentrations of DDR1-IN-1 or DMSO for 1 hour.[5]
-
Stimulate DDR1 autophosphorylation by adding rat tail collagen I (e.g., 10 µg/ml) to the media and incubate for 2 hours.[5] For basal phosphorylation, omit the collagen stimulation.
-
Wash the cells three times with cold PBS.[5]
-
Lyse the cells using the lysis buffer.[5]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-DDR1 antibody to detect the level of phosphorylated DDR1.
-
Strip the membrane and re-probe with the anti-total-DDR1 antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the phospho-DDR1 signal to the total-DDR1 signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
Cell Viability Assay (Antiproliferative Effects)
This assay is used to assess the effect of DDR1-IN-1 on cell proliferation and viability.
Materials:
-
Cancer cell lines with known DDR1 expression or mutations
-
DDR1-IN-1 at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Plate the cells at a specific density (e.g., 1500-3000 cells/well) in 96-well or 384-well plates and allow them to attach overnight.[5]
-
Add various concentrations of DDR1-IN-1 or DMSO (vehicle control) to the wells.[5]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® or CCK-8).[5]
-
For CellTiter-Glo®, measure the luminescent signal. For CCK-8, measure the absorbance at 450 nm.[5]
-
Normalize the data to the DMSO-treated control wells.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
